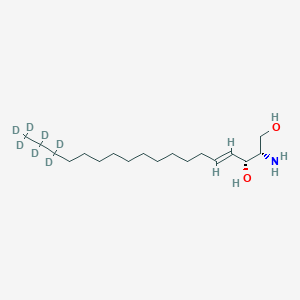![molecular formula C24H39N5O5 B3026259 (2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol CAS No. 1449370-25-5](/img/structure/B3026259.png)
(2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol
Vue d'ensemble
Description
Sphingosine NBD, également connue sous le nom d'oméga (7-nitro-2-1,3-benzoxadiazol-4-yl) (2S,3R,4E)-2-aminooctadec-4-ène-1,3-diol, est un dérivé biologiquement actif de la sphingosine. Elle est marquée par un groupe nitrobenzoxadiazole fluorescent, ce qui en fait un outil précieux dans la recherche biochimique. La sphingosine elle-même est un lipide bioactif formé par la dégradation du céramide et sert de précurseur au sphingosine-1-phosphate .
Applications De Recherche Scientifique
NBD Sphingosine is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a probe to study lipid interactions and membrane dynamics.
Biology: Helps in monitoring the activity of sphingosine kinases and other enzymes.
Medicine: Investigated for its role in apoptosis and cancer research.
Industry: Utilized in the development of biosensors and diagnostic tools
Mécanisme D'action
NBD Sphingosine, also known as (2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol, is a biologically active derivative of sphingosine that is tagged with a fluorescent nitrobenzoxadiazole (NBD) group . This compound plays a significant role in various biological processes, and its mechanism of action is multifaceted.
Target of Action
NBD Sphingosine primarily targets the sphingosine kinases SPHK1 and SPHK2 . These enzymes are responsible for the phosphorylation of sphingosine, converting it into sphingosine-1-phosphate . The sphingosine kinases are expressed in all human tissues, with the highest levels of SPHK1 found in the lungs, spleen, and leukocytes, and the highest levels of SPHK2 found in the kidneys and liver .
Mode of Action
NBD Sphingosine interacts with its targets by serving as a substrate for the sphingosine kinases . The fluorescent tag allows researchers to monitor the activity of these kinase enzymes in real time . The compound’s interaction with its targets results in the production of sphingosine-1-phosphate, a molecule with anti-apoptotic and proliferative activity .
Biochemical Pathways
The biochemical pathway affected by NBD Sphingosine is the sphingolipid biosynthesis pathway . This pathway begins with the formation of 3-keto-dihydrosphingosine by serine palmitoyltransferase (SPT). The 3-keto-dihydrosphingosine is then reduced to form dihydrosphingosine, which is acylated by a ceramide synthase (CerS) to form dihydroceramide .
Pharmacokinetics
The compound’s fluorescent properties make it a useful tool for studying the activity of sphingosine kinases .
Result of Action
The result of NBD Sphingosine’s action is the production of sphingosine-1-phosphate, a molecule with anti-apoptotic and proliferative activity . This molecule plays a crucial role in cell regulation and has been linked to various diseases, including cancers .
Action Environment
NBD Sphingosine exhibits environmental sensitivity, which means its action, efficacy, and stability can be influenced by environmental factors . Its high reactivity toward amines and biothiols, distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size all facilitate biomolecular sensing and self-assembly .
Analyse Biochimique
Biochemical Properties
NBD Sphingosine exhibits prominent properties including environmental sensitivity, high reactivity toward amines and biothiols (including H2S) accompanied by distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size, all of which facilitate biomolecular sensing . It has been used to study the cellular localization and metabolism of sphingosine in HeLa cells .
Cellular Effects
NBD Sphingosine has been found to inhibit the proliferation of various cell types, including HCT116, PC3, HEK293T, and HFE-145 cells . It influences cell function by modulating signal transduction pathways and affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of NBD Sphingosine involves its interaction with various biomolecules. It exhibits high reactivity towards amines and biothiols, leading to distinct colorimetric and fluorescent changes . This property allows it to be used for site-specific protein labeling and for the detection of enzyme activities .
Temporal Effects in Laboratory Settings
The effects of NBD Sphingosine change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of NBD Sphingosine vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
NBD Sphingosine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
NBD Sphingosine is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of NBD Sphingosine and its effects on activity or function have been studied . It can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la Sphingosine NBD implique plusieurs étapes. Une méthode efficace comprend les étapes suivantes :
Matériel de départ : Sphingosine (d18:1).
Réactifs : Groupe nitrobenzoxadiazole (NBD).
Conditions : La réaction implique généralement un reflux dans l'éthanol avec du carbonate de sodium comme base.
Méthodes de production industrielle : La production industrielle de la Sphingosine NBD suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le produit est souvent purifié en utilisant des techniques telles que l'extraction en phase solide et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : La Sphingosine NBD subit diverses réactions chimiques, notamment :
Oxydation : Peut être oxydée pour former du sphingosine-1-phosphate.
Réduction : Les réactions de réduction sont moins fréquentes, mais possibles dans des conditions spécifiques.
Substitution : Le groupe NBD peut participer à des réactions de substitution avec des nucléophiles.
Réactifs et conditions courantes :
Oxydation : Implique souvent des agents oxydants comme le periodinane de Dess-Martin.
Substitution : Implique généralement des nucléophiles tels que des amines dans des conditions douces.
Principaux produits :
Oxydation : Sphingosine-1-phosphate.
Substitution : Divers dérivés NBD-substitués.
4. Applications dans la recherche scientifique
La Sphingosine NBD est largement utilisée dans la recherche scientifique en raison de ses propriétés fluorescentes. Voici quelques applications clés :
Chimie : Utilisée comme sonde pour étudier les interactions lipidiques et la dynamique membranaire.
Biologie : Aide à surveiller l'activité des sphingosine kinases et d'autres enzymes.
Médecine : Étudiée pour son rôle dans l'apoptose et la recherche sur le cancer.
Industrie : Utilisée dans le développement de biosenseurs et d'outils de diagnostic
5. Mécanisme d'action
La Sphingosine NBD exerce ses effets principalement par son interaction avec les sphingosine kinases. Le composé est phosphorylé par ces enzymes pour former du sphingosine-1-phosphate, qui possède diverses activités biologiques, notamment des effets anti-apoptotiques et prolifératifs. Les cibles moléculaires comprennent la sphingosine kinase 1 et la sphingosine kinase 2, qui sont impliquées dans les voies de survie et de prolifération cellulaire .
Composés similaires :
Sphingosine : Le composé parent, dépourvu du groupe NBD.
Sphinganine : Un analogue saturé de la sphingosine.
Céramide : Un précurseur de la sphingosine, impliqué dans la signalisation cellulaire.
Unicité de la Sphingosine NBD : La Sphingosine NBD est unique en raison de ses propriétés fluorescentes, qui permettent une surveillance en temps réel des processus biochimiques. Cela en fait un outil précieux dans la recherche, en particulier pour étudier les activités enzymatiques et la dynamique cellulaire .
Propriétés
IUPAC Name |
(E,2S,3R)-2-amino-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-ene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N5O5/c25-19(18-30)22(31)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26-20-15-16-21(29(32)33)24-23(20)27-34-28-24/h12,14-16,19,22,26,30-31H,1-11,13,17-18,25H2/b14-12+/t19-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFOPKRTMFDMJV-HCEDEFRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCC=CC(C(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


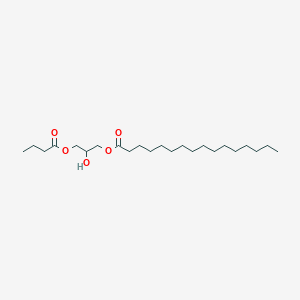

![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)
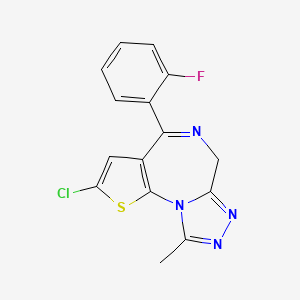
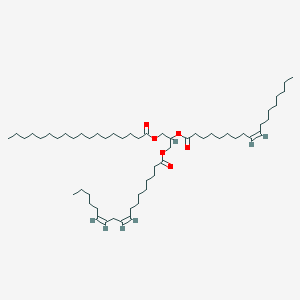
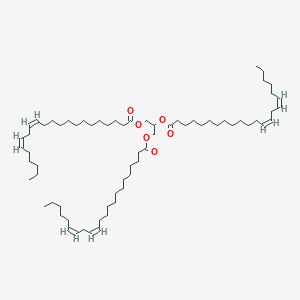

![3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026188.png)
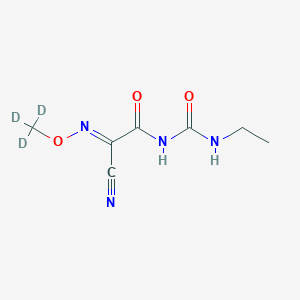

![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)
![2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B3026194.png)
![6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine](/img/structure/B3026196.png)
